molecular formula C20H27N5O2S B2843680 N-[3-(diethylamino)propyl]-N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide CAS No. 900009-71-4

N-[3-(diethylamino)propyl]-N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide

Cat. No.: B2843680
CAS No.: 900009-71-4
M. Wt: 401.53
InChI Key: BJMGNSAGAVKMLJ-UHFFFAOYSA-N
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Description

N-[3-(diethylamino)propyl]-N’-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a diethylamino group, a phenyl group, and a thieno[3,4-c]pyrazol moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(diethylamino)propyl]-N’-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide typically involves multiple steps, starting with the preparation of the thieno[3,4-c]pyrazole core. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions. The diethylamino group is then introduced via nucleophilic substitution reactions, followed by the attachment of the phenyl group through electrophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(diethylamino)propyl]-N’-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the diethylamino and phenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[3-(diethylamino)propyl]-N’-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(diethylamino)propyl]-N’-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-dimethylaminopropyl)methacrylamide: Similar in structure but with a methacrylamide group instead of the thieno[3,4-c]pyrazol moiety.

    3-dimethylamino-1-propanol: Contains a dimethylamino group and a propanol moiety, lacking the thieno[3,4-c]pyrazol and phenyl groups.

Uniqueness

N-[3-(diethylamino)propyl]-N’-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide is unique due to its combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[3-(diethylamino)propyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O2S/c1-3-24(4-2)12-8-11-21-19(26)20(27)22-18-16-13-28-14-17(16)23-25(18)15-9-6-5-7-10-15/h5-7,9-10H,3-4,8,11-14H2,1-2H3,(H,21,26)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJMGNSAGAVKMLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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